N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE
Overview
Description
N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine under appropriate conditions.
Attachment of the phenoxyacetamido group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE: can be compared with other thiophene carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the phenoxyacetamido group and the cyclopropyl group, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-4-(4-methylphenyl)-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-15-7-9-16(10-8-15)19-14-29-23(21(19)22(27)24-17-11-12-17)25-20(26)13-28-18-5-3-2-4-6-18/h2-10,14,17H,11-13H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPIFZMANAFDLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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